molecular formula C19H19N3O2 B7714084 N-(o-tolyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide

N-(o-tolyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide

Cat. No. B7714084
M. Wt: 321.4 g/mol
InChI Key: LQADWNBRHGQOOF-UHFFFAOYSA-N
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Description

OTOP is a chemical compound that belongs to the family of oxadiazoles, which have been widely studied for their diverse biological activities. OTOP has been found to exhibit a range of pharmacological properties, including anti-inflammatory, analgesic, and anticonvulsant effects. Due to its unique chemical structure, OTOP has been of great interest to researchers studying its potential applications in scientific research.

Scientific Research Applications

OTOP has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. OTOP has also been shown to have potential applications in cancer research, where it has been found to inhibit the growth of cancer cells. Additionally, OTOP has been studied for its potential use as a fluorescent probe for detecting the presence of metal ions in biological samples.

Mechanism of Action

The exact mechanism of action of OTOP is not fully understood. However, it is believed to exert its biological effects by modulating the activity of certain enzymes and receptors in the body. For example, OTOP has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. By inhibiting COX-2, OTOP can reduce inflammation and pain in the body.
Biochemical and Physiological Effects:
OTOP has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation. Additionally, OTOP has been found to have anticonvulsant effects, where it can reduce the severity and frequency of seizures in animal models of epilepsy. OTOP has also been shown to have potential applications in cancer research, where it can inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

OTOP has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. Additionally, it has been extensively studied for its potential applications in scientific research, making it a well-characterized compound. However, there are also some limitations to its use. For example, OTOP has a relatively short half-life in the body, which can limit its effectiveness in certain applications. Additionally, it can be difficult to administer OTOP to animals in a controlled manner, which can affect the reliability of experimental results.

Future Directions

There are several potential future directions for research on OTOP. One area of interest is in the development of new derivatives of OTOP that exhibit improved pharmacological properties. Additionally, further research is needed to fully understand the mechanism of action of OTOP and its potential applications in scientific research. Finally, there is a need for more studies to explore the safety and toxicity of OTOP in animal models and humans.
In conclusion, OTOP is a chemical compound that has been extensively studied for its potential applications in scientific research. It exhibits a range of pharmacological properties, including anti-inflammatory, analgesic, and anticonvulsant effects. OTOP has also been shown to have potential applications in cancer research and as a fluorescent probe for detecting metal ions in biological samples. While there are some limitations to its use, OTOP has several advantages for use in lab experiments. Further research is needed to fully understand the potential of OTOP and its derivatives in scientific research.

Synthesis Methods

The synthesis of OTOP involves the reaction of 3-(o-tolyl)-1,2,4-oxadiazole-5-carboxylic acid with o-toluidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is purified by recrystallization to obtain pure OTOP.

properties

IUPAC Name

N-(2-methylphenyl)-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c1-13-7-3-5-9-15(13)19-21-18(24-22-19)12-11-17(23)20-16-10-6-4-8-14(16)2/h3-10H,11-12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQADWNBRHGQOOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)CCC(=O)NC3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methylphenyl)-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide

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